molecular formula C18H20F3N3O2S B2874154 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049391-28-7

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2874154
CAS No.: 1049391-28-7
M. Wt: 399.43
InChI Key: BXLHXVVDWDQQDH-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H19F3N3O2S. This compound is characterized by the presence of multiple fluorine atoms, a piperazine ring, and a benzenesulfonamide group, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a piperazine derivative.

    Sulfonamide Formation: The final step involves the reaction of the piperazine derivative with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses such as apoptosis or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
  • 2,5-Difluoro-N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Uniqueness

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-14-1-4-16(5-2-14)24-11-9-23(10-12-24)8-7-22-27(25,26)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLHXVVDWDQQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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